molecular formula C21H23N3O2 B609142 ML324 CAS No. 1222800-79-4

ML324

货号: B609142
CAS 编号: 1222800-79-4
分子量: 349.4 g/mol
InChI 键: QDBVSOZTVKXUES-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

ML324 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。关键步骤包括:

    核心结构的形成: 合成从 N-(3-(二甲基氨基)丙基)-4-(8-羟基喹啉-6-基)苯甲酰胺的制备开始。

    官能团修饰:

工业生产方法

This compound 的工业生产通常涉及优化合成路线,以确保高产率和纯度。这包括:

    扩大反应条件: 调整反应参数,如温度、压力和溶剂,以适应更大的批次规模。

    纯化: 采用结晶、色谱和重结晶等技术来获得高纯度的 this compound。

化学反应分析

反应类型

ML324 经历了几种类型的化学反应,包括:

    氧化: this compound 在特定条件下可以被氧化,形成氧化衍生物。

    还原: 还原反应可用于修饰 this compound 中存在的官能团。

    取代: 可以进行各种取代反应,以在 this compound 的核心结构上引入不同的取代基。

常用的试剂和条件

    氧化: 可以使用常见的氧化剂,如高锰酸钾或过氧化氢。

    还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

    取代: 可以使用卤代烷或酰氯等试剂进行取代反应。

形成的主要产物

从这些反应形成的主要产物包括具有修饰的官能团的 this compound 的各种衍生物,可以进一步研究其生物活性。

科学研究应用

Herpes Simplex Virus and Human Cytomegalovirus

ML324 has demonstrated potent antiviral activity against both herpes simplex virus (HSV) and human cytomegalovirus (hCMV). Studies indicate that this compound inhibits viral immediate early gene expression, which is crucial for viral replication. Specifically, it has been shown to:

  • Suppress HSV plaque formation in vitro.
  • Block HSV-1 reactivation in mouse ganglia explant models.
  • Inhibit hCMV infection effectively.

Table 1: Antiviral Activity of this compound

Virus TypeIC50 (µM)Mechanism of ActionStudy Reference
Herpes Simplex Virus0.92Inhibition of immediate early gene expression
Human Cytomegalovirus0.92Inhibition of immediate early gene expression
Cyprinid Herpesvirus 320-50Inhibition of viral replication

The effectiveness of this compound against these viruses makes it a promising candidate for further development as an antiviral therapeutic agent.

Potential Against Cyprinid Herpesvirus 3

Recent studies have shown that this compound can inhibit Cyprinid herpesvirus 3 (CyHV-3) infection in koi fish, demonstrating its versatility beyond mammalian systems. The compound exhibited up to 100% inhibition of plaque formation at specific concentrations, indicating its potential use in aquaculture to manage viral infections.

Role in Tumor Growth Regulation

This compound's inhibition of JMJD2E also positions it as a valuable tool in cancer research. By modulating histone methylation patterns, this compound can influence pathways related to cell growth and apoptosis:

  • Inhibition of KDM4A (a member of the JMJD family) has been linked to reduced tumor growth in preclinical models.
  • This compound's ability to induce apoptosis in cancer cells suggests potential therapeutic applications in oncology.

Table 2: Impact on Cancer Cell Lines

Cancer TypeEffect ObservedReference
MesotheliomaReduced cell growth
Various solid tumorsInduction of apoptosis

Case Studies and Research Findings

The following case studies highlight the applications and findings related to this compound:

Case Study 1: Inhibition of HSV Reactivation

A study demonstrated that this compound effectively inhibited HSV reactivation from latency in a mouse model. The compound was administered during the reactivation phase, leading to a significant reduction in viral load compared to controls.

Case Study 2: In Vivo Efficacy Against CyHV-3

In a controlled experiment with koi fish infected with CyHV-3, treatment with this compound resulted in substantial reductions in viral replication and plaque formation, validating its potential application in aquaculture settings.

相似化合物的比较

ML324 在其作为 JMJD2 抑制剂的高选择性和效力方面是独一无二的。类似的化合物包括:

    CPI-455: 另一种 JMJD2 抑制剂,具有不同的化学结构,但具有类似的抑制活性。

    GSK-J4: 一种有效的 KDM6 家族组蛋白脱甲基酶抑制剂,与 JMJD2 抑制剂在活性方面有一些重叠。

    JIB-04: 一种广谱组蛋白脱甲基酶抑制剂,对多个脱甲基酶家族具有活性。

This compound 因其对 JMJD2 脱甲基酶的特异性抑制作用而脱颖而出,使其成为研究这些酶的生物学功能及其潜在治疗应用的宝贵工具 .

生物活性

ML324 is a selective inhibitor of the JMJD2 family of histone demethylases, specifically targeting the enzyme JMJD2E. This compound has emerged as a promising therapeutic agent due to its ability to modulate biological pathways associated with cancer and viral infections. Research indicates that this compound exhibits significant biological activity through various mechanisms, including the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α) and antiviral effects against herpesviruses.

1. Inhibition of Histone Demethylases

This compound selectively inhibits JMJD2 demethylases, which are critical for the removal of trimethylation marks on histone H3 at lysine 9 (H3K9me3). This inhibition leads to increased levels of H3K9me3, resulting in altered gene expression profiles associated with cellular responses to hypoxia and other stressors. The compound has demonstrated submicromolar inhibitory activity against the JMJD2 family, making it a potent candidate for further research in epigenetic regulation .

2. Effects on HIF-1α Stabilization

One of the notable effects of this compound is its ability to stabilize HIF-1α under both normoxic and hypoxic conditions. The stabilization of HIF-1α is crucial as it regulates several genes involved in angiogenesis, metabolism, and cell survival under low oxygen conditions. In studies, this compound treatment resulted in increased expression of HIF target genes such as Glut1 and VEGF, indicating that the compound not only stabilizes HIF-1α but also activates its downstream signaling pathways .

3. Antiviral Activity

This compound has shown significant antiviral activity against various herpesviruses, including herpes simplex virus (HSV) and human cytomegalovirus (hCMV). It operates by inhibiting the immediate early (IE) gene expression necessary for viral replication. In vitro studies demonstrated that this compound could reduce viral plaque formation significantly when applied shortly after viral infection. For instance, koi infected with Cyprinid herpesvirus 3 (CyHV-3) showed a survival rate of 50–70% when treated with this compound compared to much lower rates in control groups .

Table 1: Summary of Biological Activities of this compound

Activity Description Reference
Histone DemethylationInhibits JMJD2 demethylases leading to increased H3K9me3 levels
HIF-1α StabilizationIncreases HIF-1α levels and activates target genes like Glut1 and VEGF
Antiviral EfficacyReduces replication of CyHV-3 in koi; effective when administered early
Cell ViabilityNo significant cytotoxicity observed at concentrations up to 50 µM

5. Mechanistic Insights

The mechanism by which this compound exerts its effects involves multiple pathways:

  • Histone Modification : By inhibiting JMJD2 enzymes, this compound alters chromatin structure, enhancing transcriptional activation of specific genes.
  • HIF Pathway Activation : The compound's role in stabilizing HIF-1α suggests potential applications in treating diseases characterized by hypoxia or requiring enhanced angiogenesis.
  • Viral Gene Regulation : By blocking IE gene activation, this compound prevents the early stages of viral replication, which could lead to new antiviral strategies.

属性

IUPAC Name

N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-24(2)12-4-11-23-21(26)16-8-6-15(7-9-16)18-13-17-5-3-10-22-20(17)19(25)14-18/h3,5-10,13-14,25H,4,11-12H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBVSOZTVKXUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC=C(C=C1)C2=CC(=C3C(=C2)C=CC=N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222800-79-4
Record name 1222800-79-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。